molecular formula C9H16FNO2 B1490899 2-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid CAS No. 2089677-89-2

2-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid

Cat. No. B1490899
CAS RN: 2089677-89-2
M. Wt: 189.23 g/mol
InChI Key: HGNJQTQWXCQXQH-UHFFFAOYSA-N
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Description

2-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid is a chemical compound with the molecular formula C9H16FNO2 and a molecular weight of 189.23 g/mol. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

2-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid is involved in the synthesis of complex molecular structures, highlighting its significance in chemical research for the development of new compounds. For instance, its role in forming adducts with triphenyltin chloride showcases its utility in crystallographic studies to understand molecular interactions and structural compositions. Yan and Khoo (2005) elucidated the structure of a 1:2 adduct formed with triphenyltin chloride, demonstrating the compound's ability to engage in intra-molecular hydrogen bonding and bridge metal atoms, which can be essential for designing metal-organic frameworks and understanding coordination chemistry (Yan & Khoo, 2005).

Organic Synthesis and Medicinal Chemistry

This compound serves as a pivotal precursor in organic synthesis, particularly in the development of pharmacologically active molecules. D’hooghe et al. (2009) demonstrated its application in conjugate addition reactions to create novel propanoates, which were further utilized to synthesize indolizidine derivatives, indicating potential in drug discovery and development processes. Such synthetic methodologies allow for the exploration of new medicinal compounds with potentially unique biological activities (D’hooghe, Tehrani, Buyck, & Kimpe, 2009).

Corrosion Inhibition

The study of piperidine derivatives, including molecules similar to this compound, in the context of corrosion inhibition on metal surfaces, represents an important area of research in material science. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations. This research has implications for the development of more effective corrosion inhibitors, which are crucial for extending the life of metal in various industrial applications (Kaya et al., 2016).

Future Directions

The future research directions for 2-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid and its derivatives could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the importance of piperidine derivatives in drug design , these compounds may have potential applications in the development of new therapeutic agents.

properties

IUPAC Name

2-[3-(fluoromethyl)piperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c1-7(9(12)13)11-4-2-3-8(5-10)6-11/h7-8H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNJQTQWXCQXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCCC(C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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